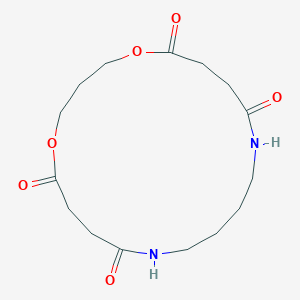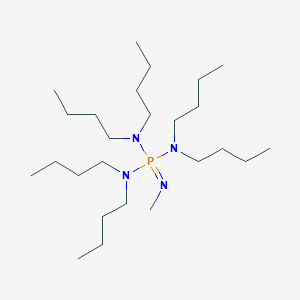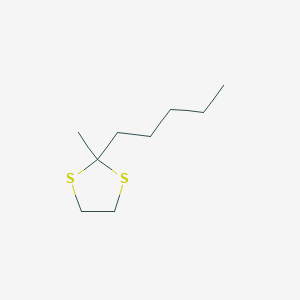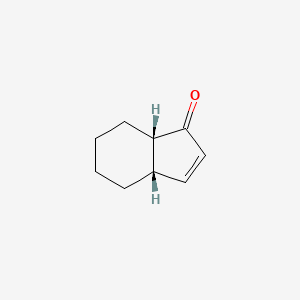
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is a bicyclic organic compound that belongs to the class of indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group. The stereochemistry of the compound is defined by the (3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the use of proline-catalyzed aldol reactions. One common method starts with the triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which undergoes an intramolecular aldol reaction in the presence of (S)-proline as a catalyst. The reaction is carried out in dimethylformamide (DMF) at a controlled temperature to yield the desired hexahydroindenone with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing catalysis to form various products. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards enzymes and other molecular targets. The pathways involved may include aldol reactions, oxidation-reduction processes, and nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate: This compound shares a similar hexahydroindenone structure but with additional functional groups that confer different chemical properties.
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound is structurally related but contains a carboxylic acid group instead of a ketone.
Uniqueness
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This configuration allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo proline-catalyzed aldol reactions with high enantiomeric excess further distinguishes it from other similar compounds .
Propiedades
Número CAS |
81255-91-6 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h5-8H,1-4H2/t7-,8-/m0/s1 |
Clave InChI |
PUQNYWRSNUVKMW-YUMQZZPRSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)C=CC2=O |
SMILES canónico |
C1CCC2C(C1)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


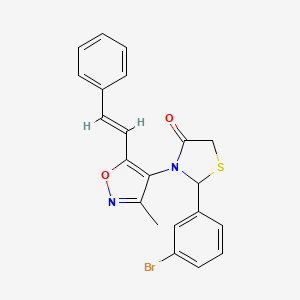
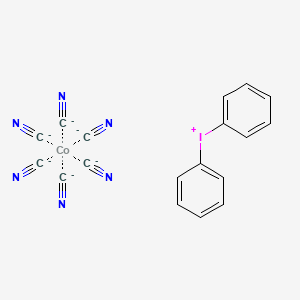
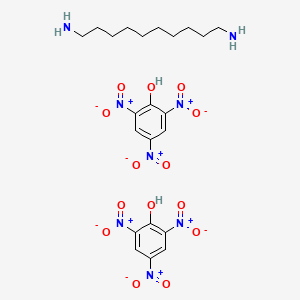
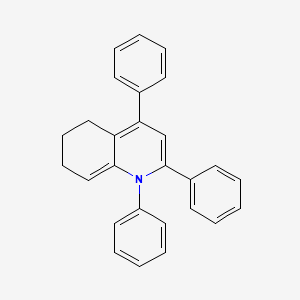
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
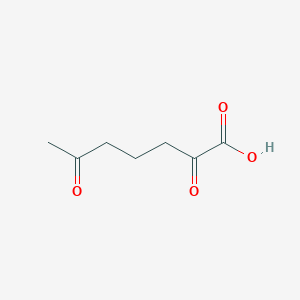
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
